Benzyl phenyl ether

概述

描述

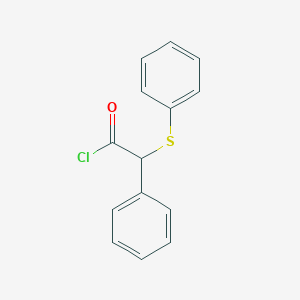

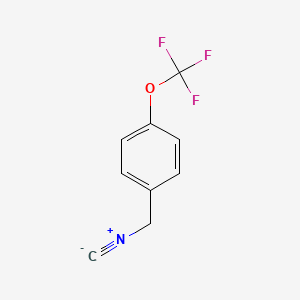

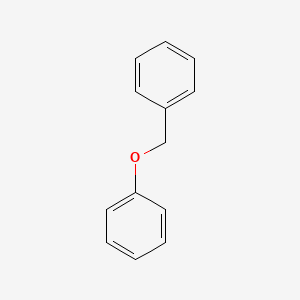

Benzyl phenyl ether is an organic compound with the molecular formula C13H12O. It is a type of ether, characterized by an oxygen atom connected to two aryl groups, specifically a benzyl group and a phenyl group. This compound is commonly used as a model compound in catalytic chemistry to represent the alpha-O4 ether bond in lignin and coal .

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: This is the most common method for preparing ethers, including this compound. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.

Industrial Production Methods: Industrially, ethers like this compound can be synthesized through the acid-catalyzed dehydration of alcohols.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of phenol and benzaldehyde.

Reduction: The compound can be reduced to form benzyl alcohol and phenol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Aluminum bromide (AlBr3) in chlorobenzene is a common reagent for substitution reactions involving this compound.

Major Products:

Oxidation: Phenol and benzaldehyde.

Reduction: Benzyl alcohol and phenol.

Substitution: Phenol, ortho-benzyl phenol, and dichlorodiphenylmethane.

作用机制

Target of Action

Benzyl phenyl ether is a reactive organic oxygenate, containing an ether as a functional group . It is present in subbituminous and bituminous coals . The primary targets of this compound are the ether bonds in lignin and coal .

Mode of Action

The most common reaction of ethers like this compound is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Biochemical Pathways

The biochemical pathway of this compound involves the cleavage of the ether bond, forming phenol and benzyl alcohol as intermediates, followed by C-C bond alkylation . This reaction is catalyzed by hydronium ions, which are provided by the dissociation of water at high temperatures .

Pharmacokinetics

It’s known that the compound’s reactivity and subsequent transformations are influenced by the presence of strong acids .

Result of Action

The result of the action of this compound is the cleavage of the ether bond, leading to the formation of phenol and benzyl alcohol . This reaction represents the a-O4 ether bond in lignin and coal .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of strong acids . For instance, the cleavage of the C-O bond in this compound occurs at high temperatures . Additionally, the presence of strong acids like HI or HBr facilitates the cleavage of the ether bond .

生化分析

Biochemical Properties

Benzyl phenyl ether plays a significant role in biochemical reactions, particularly in the hydrogenolysis of lignin, a major component of woody biomass . The hydrogenolysis reaction network closely follows that of solution-based reactions, with the primary products being toluene, phenol, and cyclohexanol .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrogenolysis over supported nickel catalysts at room temperature and atmospheric hydrogen pressure . The mechanical energy during milling not only drives the chemical reactions but also activates the nickel by exposing fresh metallic surfaces from passivated particles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound over time are primarily observed in its role in the hydrogenolysis of lignin. The hydrogenolysis rate is shown to be largely insensitive to the final nickel particle size .

Metabolic Pathways

This compound is involved in the metabolic pathways of lignin deconstruction, contributing to the production of toluene, phenol, and cyclohexanol .

科学研究应用

Benzyl phenyl ether is widely used in scientific research due to its role as a model compound in catalytic chemistry. It represents the alpha-O4 ether bond in lignin and coal, making it valuable for studies on biomass deconstruction and valorization . Additionally, it is used in studies involving mechanocatalytic hydrogenolysis, where it helps demonstrate the underlying chemistry necessary for mild lignin depolymerization using reductive mechanocatalysis .

相似化合物的比较

Anisole (methyl phenyl ether): Anisole is similar to benzyl phenyl ether but has a methoxy group instead of a benzyl group.

Phenyl ethyl ether: This compound has an ethyl group instead of a benzyl group.

Diphenyl ether: This compound has two phenyl groups attached to the oxygen atom.

Uniqueness: this compound is unique due to its specific structure, which includes both a benzyl and a phenyl group. This structure makes it particularly useful as a model compound for studying the alpha-O4 ether bond in lignin and coal, which is not as effectively represented by other similar compounds .

属性

IUPAC Name |

phenoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTNYLSAWDQNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870813 | |

| Record name | Benzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-80-5, 31324-44-4 | |

| Record name | Benzyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031324444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl phenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl Phenyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL PHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUE863N0L8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of benzyl phenyl ether?

A1: this compound has the molecular formula C13H12O and a molecular weight of 184.23 g/mol.

Q2: Does spectroscopic data exist for this compound?

A: Yes, various spectroscopic techniques have been employed to characterize BPE, including infrared (IR) spectroscopy, which confirms the presence of the characteristic ether (C–O) bond. []

Q3: Is this compound stable at high temperatures?

A: BPE undergoes thermal decomposition at elevated temperatures. Studies have investigated its pyrolysis behavior in various environments, including supercritical fluids like water and methanol. [] The stability of BPE is influenced by factors like temperature, solvent, and the presence of catalysts.

Q4: How does confinement affect the pyrolysis of this compound?

A: Research indicates that confining BPE within the nanopores of mesoporous silica materials like MCM-41 can alter its pyrolysis pathways and product distribution compared to pyrolysis on nonporous silica. [] This confinement effect is attributed to the restricted diffusion and altered interactions of reactive species within the confined space.

Q5: Can this compound be used to study lignin depolymerization?

A: Yes, BPE serves as a model compound to investigate the catalytic cleavage of aryl ether linkages, which are prevalent in lignin. Understanding BPE reactivity provides insights into strategies for breaking down lignin into valuable aromatic compounds. [, , ]

Q6: What catalysts are effective for this compound hydrogenolysis?

A: Various catalysts have been explored for BPE hydrogenolysis, including those based on palladium, nickel, and copper. The choice of catalyst influences the reaction rate, selectivity, and reaction conditions required. [, , ]

Q7: How does the addition of samarium(III) or formic acid affect the reactivity of copper-doped porous metal oxides towards this compound?

A: Research has shown that adding samarium(III) directly into the porous metal oxide structure enhances the hydrogenolysis of aryl ether linkages in BPE. Conversely, adding soluble samarium(III) salts suppresses this activity. Formic acid, on the other hand, appears to deactivate basic sites on the catalyst, which hinders hydrogenolysis but improves selectivity toward aromatic products by mitigating undesirable hydrogenation reactions. []

Q8: Can this compound conversion be used to produce high carbon number hydrocarbon fuels?

A: Research indicates that BPE can be converted into larger phenolic compounds (C12-C22) through a one-step process involving C–O bond breaking and C–C coupling, catalyzed by metal triflates. [] These larger phenolic compounds hold potential as precursors for phenol-formaldehyde polymers, diesel/jet fuels, and liquid organic hydrogen carriers.

Q9: Have computational methods been applied to study this compound reactions?

A: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanisms of BPE reactions, such as C–O bond cleavage. [] These calculations provide insights into the electronic factors governing reactivity and can aid in catalyst design.

Q10: How does modifying the structure of this compound affect its reactivity?

A: Studies have explored the influence of substituents on the aromatic rings of BPE on its reactivity in reactions like C–O bond cleavage. [] Electronic effects of the substituents can influence the electron density distribution in the molecule, impacting its interaction with catalysts and, consequently, its reactivity.

Q11: Are there strategies to enhance the stability of this compound?

A11: While BPE itself might not be inherently unstable, its reactivity under certain conditions, like high temperatures, necessitates careful consideration. The choice of solvent and the presence or absence of catalysts significantly impact its stability during reactions.

Q12: Are there specific SHE regulations concerning this compound?

A12: While BPE itself might not be subject to specific regulations like those for pharmaceuticals, standard laboratory safety protocols apply due to its potential flammability and the possibility of producing harmful byproducts during reactions. Researchers should consult relevant safety data sheets and follow appropriate laboratory safety practices.

Q13: What analytical techniques are used to study this compound reactions?

A: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to analyze the products of BPE reactions, allowing for the identification and quantification of different compounds formed. [] Operando magic-angle spinning NMR spectroscopy provides real-time insights into the reaction process, offering valuable kinetic and mechanistic information. []

Q14: Are there alternative model compounds for studying lignin reactivity?

A: Yes, other model compounds like 2-phenylethyl phenyl ether, diphenyl ether, biphenyl, and 2,3-dihydrobenzofuran are used to mimic different types of linkages found in lignin, allowing researchers to study a broader range of chemical transformations relevant to lignin valorization. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。